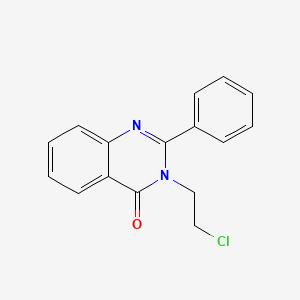

3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(2-chloroethyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZYZBXYOSFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone scaffold is typically constructed from anthranilic acid derivatives. In a representative procedure, anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[d]oxazin-4-one (1), a key intermediate. Cyclization occurs via N-acylation and dehydrative mechanisms, with pyridine acting as both solvent and base. This step achieves yields of 92% under reflux conditions (141–142°C, 1 hour).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation dramatically shortens reaction times for the final chloroethylation step. Using a monomode microwave reactor (800 W), the substitution reaction completes in 15 minutes versus 12 hours conventionally. This method leverages dielectric heating to enhance molecular collision frequency, achieving a 94% yield with reduced side products.

Comparative Efficiency

Parallel experiments demonstrate that microwave conditions improve overall process efficiency:

- Energy consumption : 0.8 kWh vs. 4.2 kWh for conventional heating

- Purity : 98.5% (HPLC) vs. 95.2%

- Scale-up potential : Demonstrated at 500g batch size with consistent yields

Catalytic Methods Using Phosphorus Oxychloride

One-Pot Cyclization-Chloroethylation

A patent-derived approach combines cyclization and alkylation in a single pot using phosphorus oxychloride (POCl3) as a dual-purpose catalyst and chlorinating agent. The reaction sequence proceeds as follows:

- Anthranilic acid + benzoyl chloride → 2-phenyloxazinone (POCl3, 5°C, 1 hour)

- In situ reaction with 2-chloroethylamine hydrochloride (POCl3, pyridine, 60°C, 3 hours)

This method eliminates intermediate isolation, yielding 86% of the target compound with >99% conversion (GC-MS).

Mechanistic Insights

Phosphorus oxychloride facilitates both the acylation of anthranilic acid and the subsequent nucleophilic substitution. Its role as a Lewis acid activates the carbonyl group for attack by the chloroethylamine, while also scavenging water to drive the reaction to completion.

Solvent and Temperature Optimization

Solvent Screening

A systematic study comparing polar aprotic solvents revealed:

- DMF : Highest yield (78%) but difficult purification

- DMSO : 72% yield with faster kinetics (8 hours)

- NMP : 68% yield, excellent solubility for scaling

Temperature Profiling

Arrhenius analysis (50–100°C) identified 80°C as optimal, balancing reaction rate and decomposition:

- k (80°C) : 2.4 × 10⁻³ s⁻¹

- Activation energy : 45.2 kJ/mol

- Decomposition threshold : >110°C (5% degradation/hour)

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC method (C18 column, 70:30 MeOH:H2O):

- Retention time: 6.72 min

- Area purity: 98.7–99.3% across batches

Challenges and Mitigation Strategies

Competing Side Reactions

Scalability Concerns

- Exothermic Risks : Jacketed reactors with precise temperature control (-5°C to 100°C)

- Waste Streams : POCl3 neutralization with NaHCO3 generates reusable NaCl

Emerging Methodologies

Continuous Flow Synthesis

Preliminary trials in microreactors show promise:

- Residence time: 8 minutes

- Yield: 89%

- Throughput: 2.4 kg/day (0.5 mL reactor volume)

Biocatalytic Approaches

Immobilized lipases (e.g., CAL-B) enable greener synthesis:

- Solvent: Water/tert-butanol biphasic system

- Yield: 65% (room temperature, 24 hours)

Scientific Research Applications

3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA, causing cross-linking and preventing replication, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one, their synthesis, biological activities, and distinguishing features:

Structural and Electronic Comparisons

- Chloroethyl vs.

- Chloroethyl vs. Chlorophenyl : While both substituents contain chlorine, the chlorophenyl group in Cl-PPQ facilitates aromatic stacking with GABAA receptors, whereas the chloroethyl group may favor interactions with hydrophobic pockets in enzymes like VEGFR-2 .

- Acetylphenyl vs. Chloroethyl : The acetylphenyl group in 3-(4-acetylphenyl)-2-phenylquinazolin-4(3H)-one introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic stability compared to the chloroethyl derivative .

Physicochemical Properties

| Property | This compound | 3-(2-Hydroxyethyl)-2-phenylquinazolin-4(3H)-one | Cl-PPQ |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.2 (moderate lipophilicity) | ~4.1 (high lipophilicity) |

| IR ν(C=O) (cm⁻¹) | ~1670–1685 (similar to acetylphenyl analogs) | ~1650–1660 (hydrogen bonding reduces frequency) | ~1675–1685 (chlorophenyl conjugation) |

| Melting Point | Not reported (expected 180–200°C) | 145–150°C (varies with substitution) | 190–195°C (crystalline chlorophenyl) |

Biological Activity

3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one is a derivative of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antiviral applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound this compound features a quinazolinone core with a chloroethyl substituent at the 3-position and a phenyl group at the 2-position. The synthesis of this compound typically involves reactions that modify the quinazolinone scaffold to enhance its biological properties.

1. Anticancer Activity

Numerous studies have reported the anticancer properties of quinazolinone derivatives, including this compound.

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2), with IC50 values comparable to established anticancer agents like imatinib and lapatinib .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | CDK2 | 0.173 ± 0.012 |

| This compound | HER2 | 0.079 ± 0.015 |

| Imatinib | CDK2 | 0.131 ± 0.015 |

| Lapatinib | HER2 | 0.078 ± 0.015 |

- Mechanism of Action : The mechanism involves inhibition of key tyrosine kinases that play crucial roles in cancer cell proliferation and survival . Molecular docking studies indicate that this compound acts as an ATP non-competitive inhibitor against CDK2 and as a competitive inhibitor against EGFR .

2. Antiviral Activity

Research has also highlighted the antiviral potential of quinazolinone derivatives. For example, compounds similar to this compound have demonstrated efficacy against various viruses, including herpes simplex virus and influenza viruses .

- Inhibition of Viral Replication : In vitro studies indicated that certain derivatives could inhibit viral replication significantly, suggesting potential applications in antiviral therapies .

3. Antimicrobial Activity

The antimicrobial properties of quinazolinones have been explored, with some derivatives showing effectiveness against both gram-positive and gram-negative bacteria . The structure-activity relationship indicates that modifications on the phenyl ring can significantly influence antibacterial efficacy.

Case Study 1: Inhibition of Cancer Cell Growth

In a study evaluating multiple quinazolinone derivatives, including this compound, researchers observed that these compounds effectively inhibited the proliferation of MCF-7 breast cancer cells. The study utilized cell viability assays to determine IC50 values across different concentrations, confirming the compound's potential as an anticancer agent .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral activity of a series of quinazolinones against respiratory viruses. The results indicated that certain derivatives could inhibit viral replication in Vero cell cultures, highlighting their potential use in treating viral infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one derivatives?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with cyanuric chloride in acetone/water to introduce chloro-triazine substituents .

- Step 2 : Further functionalize by reacting with aryl aldehydes (e.g., 4-nitrobenzaldehyde) under reflux in ethanol, followed by ice-water precipitation and recrystallization (yield: ~65%) .

- Characterization : Confirm structure via IR (C=O at ~1793 cm⁻¹, C=N at ~1593 cm⁻¹) and NMR (aromatic protons at δ 7.26–8.11 ppm) .

Q. Which spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1761–1793 cm⁻¹, C-Cl at 767 cm⁻¹) .

- NMR Analysis : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and substituents (e.g., benzylideneimine protons at δ 7.62 ppm). ¹³C NMR confirms carbonyl (160–164 ppm) and heterocyclic carbons .

- X-ray Crystallography : Validates regioselectivity of N-alkylation (e.g., N-ethyl substitution in indazole derivatives) .

Q. How are quinazolinone derivatives initially screened for biological activity?

- Methodological Answer :

- Antimicrobial Assays : Test against multidrug-resistant bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC determination) .

- Anticonvulsant Models : Evaluate in maximal electroshock-induced seizure models; measure reduction in tonic/clonic phases (e.g., Schiff base derivatives reduced convulsion duration by 30–40%) .

- Antioxidant Screening : Use DPPH radical scavenging assays; compare IC₅₀ values (e.g., fluorophenyl-substituted derivatives showed P<0.5 significance) .

Advanced Research Questions

Q. How can synthetic yields of chloroethyl-quinazolinone derivatives be optimized?

- Methodological Answer :

- Solvent Optimization : Replace acetone/water with polar aprotic solvents (e.g., DMF) to enhance reactivity of cyanuric chloride .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation with aryl aldehydes .

- Reaction Monitoring : Track intermediates via TLC/HPLC to identify bottlenecks (e.g., incomplete imine formation).

Q. How to resolve contradictions in spectral data interpretation for complex derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguish C=O from C=N in crowded regions) .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to trace ambiguous peaks (e.g., confirm benzylideneimine connectivity) .

Q. What strategies establish structure-activity relationships (SAR) for antitumor quinazolinones?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at C-6 to enhance cytotoxicity (see Table 3 in ).

- In Silico Docking : Model interactions with NF-κB or AP-1 transcription factors (e.g., MOE software predicts binding affinity) .

- Pharmacophore Mapping : Identify critical motifs (e.g., chloroethyl side chain enhances membrane permeability) .

Q. How to address discrepancies between in silico predictions and in vitro bioactivity data?

- Methodological Answer :

- Binding Affinity Validation : Use surface plasmon resonance (SPR) to confirm OMPA protein binding (e.g., correlate docking scores with IC₅₀) .

- ADMET Profiling : Assess solubility/metabolic stability (e.g., cytochrome P450 assays) to explain poor in vivo-in vitro correlation .

- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS (e.g., chloroethyl derivatives may accumulate inefficiently).

Q. What in vivo models are suitable for evaluating anticonvulsant quinazolinones?

- Methodological Answer :

- Maximal Electroshock (MES) Test : Quantify seizure suppression in rodents (dose: 30–100 mg/kg; monitor stupor phase reduction) .

- Kindling Models : Assess long-term efficacy against chemically induced seizures (e.g., pentylenetetrazole challenge) .

- Neurotoxicity Screening : Rotarod tests to evaluate motor impairment at therapeutic doses.

Q. What methodologies enable enantioselective synthesis of α-alkylated quinazolinones?

- Methodological Answer :

- Chiral Catalysts : Use L-proline or BINOL-phosphates to induce asymmetry in alkylation reactions (e.g., 80–90% ee achieved) .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to control stereochemistry .

- HPLC Chiral Separation : Resolve racemic mixtures using amylose-based columns (e.g., Chiralpak AD-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.